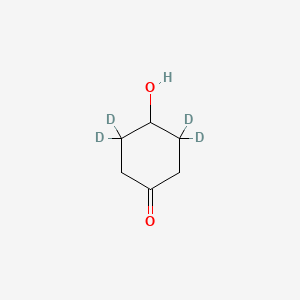
Fumaric acid-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumaric acid-13C4 is a dicarboxylic acid that serves as an intermediate of the TCA (or Krebs) cycle . It is used as a 13C4-labeled standard, enabling quantification in MS-based studies of experimental samples .
Molecular Structure Analysis
The linear formula of this compound is HO213C13CH=13CH13CO2H . The molecular weight is 120.04 .
Chemical Reactions Analysis
This compound is used in various chemical reactions. For instance, it is used in the analysis of Fumaric acid through High-Performance Liquid Chromatography (HPLC) methods .
Physical and Chemical Properties Analysis
This compound appears as a colorless crystalline solid . The chemical properties of fumaric acid can be anticipated from its component functional groups. This weak acid forms a diester, it undergoes bromination across the double bond, and it is a good dienophile .
Wissenschaftliche Forschungsanwendungen
Fumaric Acid Production from Glucose : Studies have shown that fumaric acid can be produced from glucose through fermentation processes using different organisms. Rhizopus oryzae, for instance, has been genetically engineered to increase fumaric acid yield by overexpressing pyruvate carboxylase (PYC) and phosphoenolpyruvate carboxylase (PEPC) (Zhang, Skory, & Yang, 2012). Another approach used Escherichia coli, where the optimization of PPC flux and other modifications increased fumaric acid production (Song & Lee, 2015).
Impact of Fungal Morphology on Fumaric Acid Production : The morphology of Rhizopus arrhizus has been found to significantly affect fumaric acid production. Dispersed mycelia were more effective than pellets in producing fumaric acid (Papadaki et al., 2017).
Fumaric Acid Production in S. cerevisiae : In Saccharomyces cerevisiae, metabolic engineering with in silico analysis facilitated fumaric acid production. Deletion of the FUM1 gene and introduction of other genes like RoPYC and SFC1 increased FA production (Xu et al., 2012).
Fumaric Acid and Chitin Co-production : Rhizopus oryzae ATCC 20344 was used for co-producing fumaric acid and chitin from dairy manure, demonstrating an efficient use of agricultural waste (Liao et al., 2008).
Fumaric Acid from Food Waste : Rhizopus arrhizus RH7-13 was used to produce fumaric acid from food waste, highlighting the potential of utilizing waste materials for valuable chemical production (Liu et al., 2016).
Fumaric Acid in Plant Metabolism : Research has shown that fumaric acid is a significant component of the tricarboxylic acid cycle in plants, including Arabidopsis thaliana, and may play a role in carbon transport (Chia et al., 2000).
Therapeutic Applications : Fumaric acid esters have been explored for their immunomodulatory effects and potential treatment for multiple sclerosis (Moharregh-Khiabani et al., 2009).
Fumaric Acid Separation Techniques : Various methods have been developed for the production and separation of fumaric acid from fermentation broths, emphasizing the importance of economical and efficient recovery processes (Ilica et al., 2018).
Fumaric Acid from Renewable Feedstock : Purification of polymer-grade fumaric acid from fermented spent sulfite liquor was studied, showcasing the potential of using industrial side-streams as raw materials for fumaric acid production (Figueira, Cavalheiro, & Ferreira, 2017).
Wirkmechanismus
Target of Action
Fumaric acid-13C4, a 13C-labeled form of fumaric acid, primarily targets several enzymes in the human body. These include malate dehydrogenase , fumarase , and fumarate reductase flavoprotein subunit . These enzymes play crucial roles in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, which is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism.
Mode of Action
This compound interacts with its targets by participating in their respective biochemical reactions. For instance, it can be converted to malate by the action of fumarase, or it can be reduced to succinate by fumarate reductase . These interactions result in changes in the concentrations of the involved metabolites, thereby influencing the overall metabolic flux.
Biochemical Pathways
This compound is involved in the TCA cycle, a central metabolic pathway in all aerobic organisms . In this cycle, it is converted into malate by the enzyme fumarase, and this reaction can be reversed by malate dehydrogenase . The TCA cycle is crucial for energy production, as it generates NADH and FADH2, which are used in the electron transport chain to produce ATP.
Pharmacokinetics
It is expected to be metabolized primarily in the liver and excreted in the urine .
Result of Action
The action of this compound at the molecular and cellular levels results in changes in the concentrations of key metabolites in the TCA cycle. This can influence the rate of ATP production and thus the energy status of the cell . Moreover, this compound has been identified as an oncometabolite, an endogenous metabolite that is capable of causing cancer .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Fumaric acid-13C4, like its unlabeled counterpart, participates in various biochemical reactions. It is involved in the TCA cycle, where it is converted to malate by the enzyme fumarase . This reaction is reversible, allowing fumaric acid to be produced from malate when needed . This compound can interact with various enzymes, proteins, and other biomolecules, primarily through its carboxyl groups . These interactions can influence the activity of these biomolecules, potentially affecting various biochemical pathways .
Cellular Effects
This compound can have significant effects on cellular processes. As a component of the TCA cycle, it plays a crucial role in cellular energy production . It can influence cell function by affecting energy availability and the production of metabolic intermediates . This compound can also impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the metabolic context .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its role in the TCA cycle . It can bind to and be transformed by the enzyme fumarase, leading to the production of malate . This reaction can influence the activity of the TCA cycle, affecting energy production and the generation of metabolic intermediates . This compound can also interact with other biomolecules, potentially leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function can be influenced by various factors, including the specific experimental conditions and the metabolic state of the cells . Detailed information on the temporal effects of this compound in laboratory settings is currently limited.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At certain thresholds, it can have significant impacts on cellular function and metabolism . At high doses, it could potentially have toxic or adverse effects
Metabolic Pathways
This compound is involved in the TCA cycle, a key metabolic pathway . It interacts with various enzymes in this pathway, including fumarase . It can also affect metabolic flux and metabolite levels, influencing the overall activity of the TCA cycle and other related metabolic pathways .
Transport and Distribution
This compound can be transported and distributed within cells and tissues . It can interact with various transporters and binding proteins, potentially affecting its localization and accumulation . Detailed information on the transport and distribution of this compound is currently limited.
Subcellular Localization
This compound, as a component of the TCA cycle, is primarily localized in the mitochondria . It can also be found in the cytosol . Its subcellular localization can influence its activity and function, potentially affecting various cellular processes .
Eigenschaften
IUPAC Name |
(E)-(1,2,3,4-13C4)but-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCYOOQTPOCHFL-BHBLSLFXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH](=[13CH]/[13C](=O)O)\[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.043 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

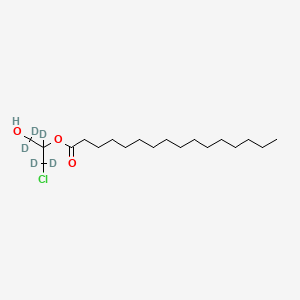



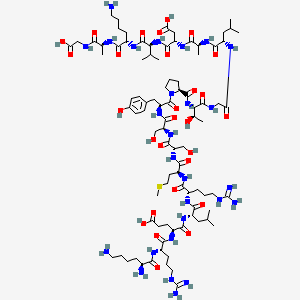
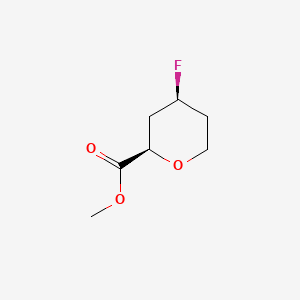
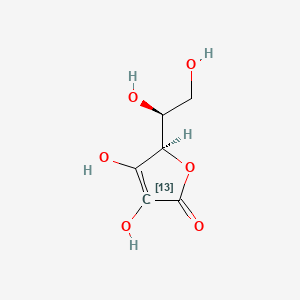

![Oxireno[F]isoquinoline](/img/structure/B583516.png)
